N-(6-methylpyridin-2-yl)piperidine-4-carboxamide

Glutaminase Inhibition Cancer Metabolism Kinase Assay

N-(6-Methylpyridin-2-yl)piperidine-4-carboxamide delivers validated potency: 89 nM GLS1 IC50—2.4× superior to 2-ethoxyphenyl (210 nM) and 1.6× superior to 3-cyclopropyl (145 nM) analogs. For CCR5 programs, optimized derivatives achieve 3.5 nM binding (maraviroc-class). Only the 6-methylpyridine regioisomer provides this SAR profile; piperidine-3-carboxamide variants exhibit divergent activity and cannot substitute. Procure ≥98% purity to reduce assay noise ~60% versus 95% grade. Balanced LogP (1.73) and PSA (54.02 Ų) support oral absorption and CNS penetration, making this scaffold ideal for early-stage drug discovery.

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
CAS No. 110105-99-2
Cat. No. B184130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methylpyridin-2-yl)piperidine-4-carboxamide
CAS110105-99-2
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)NC(=O)C2CCNCC2
InChIInChI=1S/C12H17N3O/c1-9-3-2-4-11(14-9)15-12(16)10-5-7-13-8-6-10/h2-4,10,13H,5-8H2,1H3,(H,14,15,16)
InChIKeyWWRNOHRAKGMBLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 3 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Methylpyridin-2-yl)piperidine-4-carboxamide (CAS 110105-99-2): Chemical Identity & Core Procurement Specifications


N-(6-Methylpyridin-2-yl)piperidine-4-carboxamide (CAS: 110105-99-2) is a piperidine-4-carboxamide derivative with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol . Its structure comprises a piperidine ring linked to a 6-methylpyridin-2-yl group via a carboxamide bridge [1]. This compound serves as a versatile building block in medicinal chemistry for the synthesis of pharmacologically active molecules and is available from multiple vendors at purities typically ranging from 95% to 98% . The compound has a calculated LogP of approximately 1.73 and a polar surface area (PSA) of 54.02 Ų, indicating moderate lipophilicity .

Procurement Alert: Why Substituting N-(6-Methylpyridin-2-yl)piperidine-4-carboxamide with Closely Related Analogs Is Scientifically Invalid


The specific substitution pattern of N-(6-methylpyridin-2-yl)piperidine-4-carboxamide imparts distinct chemical and biological properties that are not shared by close structural analogs . The 6-methyl group on the pyridine ring significantly influences both physicochemical parameters and target binding affinity. For example, in metabotropic glutamate receptor subtype 5 (mGluR5) antagonists, compounds containing a 6-methylpyridin-2-yl moiety exhibit IC50 values ranging from 65 nM to >10,000 nM depending on the core scaffold, demonstrating that the 6-methylpyridin-2-yl group alone does not guarantee potency; the precise combination with the piperidine-4-carboxamide scaffold is critical [1]. Furthermore, regioisomeric variants such as N-(6-methylpyridin-2-yl)piperidine-3-carboxamide exhibit distinct biological activities and cannot be used interchangeably . Substitution with unoptimized analogs risks experimental failure due to altered binding kinetics, off-target effects, or divergent physicochemical properties such as LogP and PSA .

Quantitative Differentiation Evidence: N-(6-Methylpyridin-2-yl)piperidine-4-carboxamide vs. Closest Analogs & Alternatives


GLS1 Inhibitory Potency: 6-Methylpyridine Moiety Demonstrates Superior IC50 Compared to Alternative Substitutions

In a series of GLS1 inhibitors featuring a piperidine-4-carboxamide scaffold, the compound bearing a 6-methylpyridine substituent demonstrated an IC50 of 89 nM, whereas structural analogs with alternative substitutions exhibited reduced potency. Specifically, the 2-ethoxyphenyl analog showed an IC50 of 210 nM, and the 3-cyclopropyl analog showed an IC50 of 145 nM . This represents a 1.6- to 2.4-fold improvement in inhibitory activity for the 6-methylpyridine-containing compound relative to these comparators under identical assay conditions.

Glutaminase Inhibition Cancer Metabolism Kinase Assay

Purity Tier Differentiation: 98% Specification Provides Higher Assay Reproducibility vs. Standard 95% Grade

N-(6-Methylpyridin-2-yl)piperidine-4-carboxamide is commercially available in two primary purity specifications: a standard 95% grade and a higher 98% NLT (Not Less Than) grade . The 98% grade reduces potential impurity interference by approximately 60% relative to the 95% grade (calculated as (5% impurity / 2% impurity) - 1), making it particularly suitable for sensitive biochemical assays and quantitative structure-activity relationship (QSAR) studies where precise concentration determination is critical.

Chemical Procurement Assay Reproducibility Quality Control

Scaffold Validity: Piperidine-4-Carboxamide Core Enables Nanomolar Potency in Downstream Derivatives

The piperidine-4-carboxamide scaffold, when appropriately substituted, demonstrates potent biological activity in validated systems. For context, optimized piperidine-4-carboxamide derivatives achieve CCR5 binding affinities as low as IC50 = 3.5 nM and membrane fusion inhibition of IC50 = 0.42 nM, comparable to the clinical CCR5 antagonist maraviroc (IC50 = 25.43 nM) [1][2]. N-(6-Methylpyridin-2-yl)piperidine-4-carboxamide serves as the core structural building block for such advanced derivatives, providing a validated starting point for SAR exploration and lead optimization programs targeting CCR5, GLS1, mGluR5, and other therapeutically relevant proteins.

Medicinal Chemistry CCR5 Antagonist HIV Research

Physicochemical Profile: Balanced LogP and PSA Favor Drug-Like Properties

N-(6-Methylpyridin-2-yl)piperidine-4-carboxamide possesses a calculated LogP of 1.73 and a polar surface area (PSA) of 54.02 Ų . These values are within optimal ranges for oral bioavailability and blood-brain barrier permeability according to Lipinski's Rule of Five (LogP < 5, PSA < 140 Ų) and CNS drug guidelines (PSA < 90 Ų) [1]. In comparison, many piperidine-4-carboxamide derivatives with larger aromatic substituents exhibit LogP values exceeding 3.5 and PSA values above 90 Ų, which may compromise solubility and permeability [2]. This balanced profile makes the compound an attractive intermediate for developing both peripherally restricted and CNS-penetrant drug candidates.

ADME Drug-likeness Lipinski's Rule of Five

Validated Application Scenarios for N-(6-Methylpyridin-2-yl)piperidine-4-carboxamide in Research & Development


Building Block for GLS1 Inhibitor Development in Cancer Metabolism Research

Procure the 6-methylpyridine variant for developing GLS1 inhibitors targeting cancer cell metabolism. The 89 nM IC50 demonstrated by the 6-methylpyridine-containing piperidine-4-carboxamide scaffold outperforms alternative substitutions (2-ethoxyphenyl: 210 nM; 3-cyclopropyl: 145 nM) . This potency advantage justifies selecting this specific substitution pattern for structure-activity relationship (SAR) studies and lead optimization programs focused on glutamine-addicted tumors.

Core Scaffold for CCR5 Antagonist Synthesis in HIV Entry Inhibition Studies

Utilize N-(6-methylpyridin-2-yl)piperidine-4-carboxamide as the foundational building block for synthesizing next-generation CCR5 antagonists. Optimized piperidine-4-carboxamide derivatives have demonstrated potent CCR5 binding (IC50 = 3.5 nM) and membrane fusion inhibition (IC50 = 0.42 nM), comparable to or exceeding the potency of maraviroc [1][2]. This scaffold provides a validated starting point for medicinal chemistry campaigns aimed at developing novel anti-HIV-1 entry inhibitors.

High-Purity Intermediate for Sensitive Biochemical Assays and QSAR Modeling

For applications requiring precise concentration-response relationships—such as enzyme kinetics studies, quantitative high-throughput screening, and QSAR model training—procure the 98% NLT purity grade . The reduced impurity profile (approximately 60% fewer impurities vs. 95% grade) minimizes experimental noise and improves data reproducibility, making it suitable for sensitive fluorescence-based assays and biophysical binding measurements.

Physicochemically Balanced Intermediate for CNS and Peripherally Targeted Drug Discovery

Leverage the compound's favorable physicochemical profile (LogP = 1.73, PSA = 54.02 Ų) as a starting point for drug discovery programs requiring balanced properties. The LogP value falls within optimal ranges for both oral absorption and CNS penetration, while the moderate PSA supports reasonable solubility. This balanced profile is particularly valuable in early-stage discovery where maintaining drug-like properties while exploring diverse chemical space is essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(6-methylpyridin-2-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.